Cas no 1314967-01-5 (4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride)

4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-hydrazinylhexahydro-1-methyl-1H-Azepine HydrochlorideC
- 4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride
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- Inchi: 1S/C7H17N3.ClH/c1-10-5-2-3-7(9-8)4-6-10;/h7,9H,2-6,8H2,1H3;1H
- InChI Key: SKYVZEIDYZZHRJ-UHFFFAOYSA-N
- SMILES: N(C1CCCN(C)CC1)N.Cl
4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H345343-10mg |
4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride |
1314967-01-5 | 10mg |
$ 1499.00 | 2023-04-15 | ||
TRC | H345343-1mg |
4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride |
1314967-01-5 | 1mg |
$ 190.00 | 2023-04-15 |
4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride Related Literature
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
Additional information on 4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride
Introduction to 4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride (CAS No. 1314967-01-5)
4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1314967-01-5, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound consists of a hexahydroazepine core substituted with a hydrazine moiety, which contributes to its reactivity and biological activity. The hydrochloride salt form enhances its solubility, making it more suitable for various biochemical assays and therapeutic investigations.
The 4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride molecule exhibits a rich chemical profile that makes it a valuable scaffold for designing novel pharmaceutical agents. Its azepine ring system is known for its ability to interact with biological targets, particularly enzymes and receptors, which is crucial for developing drugs with specific mechanisms of action. The hydrazine group introduces additional reactivity, allowing for further functionalization and the exploration of diverse pharmacological pathways.
Recent advancements in the field of medicinal chemistry have highlighted the importance of 4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride in the development of targeted therapies. Researchers have been investigating its potential role in modulating pathways associated with neurological disorders, cancer, and inflammation. The compound’s ability to interact with various biological targets makes it a promising candidate for further study in these areas. For instance, studies have suggested that derivatives of this compound may exhibit neuroprotective properties, making them relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
The synthesis of 4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the hexahydroazepine core, followed by the introduction of the hydrazine group. The final step involves converting the free base into its hydrochloride salt to improve stability and handling characteristics. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed reactions, have been employed to optimize the synthesis pathway and enhance efficiency.
In terms of pharmacological activity, 4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride has shown promise in preclinical studies. Its structural features suggest potential interactions with enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are key targets in the treatment of depression and inflammation, respectively. Additionally, the compound’s ability to cross the blood-brain barrier may make it suitable for central nervous system (CNS) drug development. Ongoing research aims to elucidate its exact mechanism of action and identify optimal dosing regimens for therapeutic applications.
The chemical properties of 4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride also make it a valuable tool in biochemical research. Its reactivity allows for the development of probes and inhibitors that can be used to study enzyme function and signaling pathways. For example, derivatives of this compound have been used to investigate the role of hydrazine-containing molecules in cellular processes. Such studies contribute to a deeper understanding of disease mechanisms and may lead to the discovery of novel therapeutic strategies.
From an industrial perspective, the production and application of 4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride require adherence to stringent quality control measures. Manufacturers must ensure that the compound meets regulatory standards for purity, potency, and stability. This involves rigorous analytical testing using techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods provide detailed information about the compound’s chemical structure and confirm its identity before it is used in further research or clinical trials.
The future prospects for 4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride are promising, with ongoing research expected to uncover new applications and refine existing ones. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. As our understanding of biological systems continues to grow, compounds like 4-hydrazinylhexahydro-1-methyl-1H-Azepine Hydrochloride will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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